(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a formyl group, a dithiaspiro moiety, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving sulfur-containing reagents. The formyl group is introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions. The final step involves esterification with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction rates and selectivity, ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (7R)-9-Carboxy-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate.
Reduction: (7R)-9-Hydroxymethyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate is unique due to its specific combination of a formyl group, a dithiaspiro moiety, and a benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
86381-47-7 |
---|---|
Molecular Formula |
C15H14O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(7R)-9-formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl] benzoate |
InChI |
InChI=1S/C15H14O3S2/c16-10-12-8-13(9-15(12)19-6-7-20-15)18-14(17)11-4-2-1-3-5-11/h1-5,8,10,13H,6-7,9H2/t13-/m0/s1 |
InChI Key |
RVEOGRUTGMXBAV-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CSC2(S1)C[C@H](C=C2C=O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CSC2(S1)CC(C=C2C=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.